molecular formula C10H8ClF3N2 B2730127 2-(Trifluoromethyl)quinolin-3-amine;hydrochloride CAS No. 2460749-58-8

2-(Trifluoromethyl)quinolin-3-amine;hydrochloride

Cat. No.: B2730127
CAS No.: 2460749-58-8
M. Wt: 248.63
InChI Key: OVRIZGADXHZVLA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-3-amine;hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using reagents such as Me3SiCF3 and Cu(OTf)2 . Another approach involves the trifluoromethylation of quinolin-3-boronic acid with CF3I .

Industrial Production Methods

Industrial production of 2-(Trifluoromethyl)quinolin-3-amine;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, nucleophilic substitution, and cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinolin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinolin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)quinolin-3-amine;hydrochloride is unique due to its specific trifluoromethyl substitution at the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(trifluoromethyl)quinolin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2.ClH/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9;/h1-5H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRIZGADXHZVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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